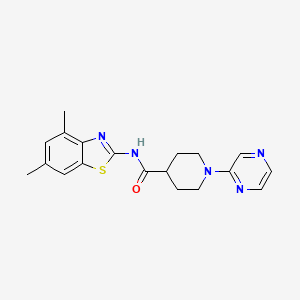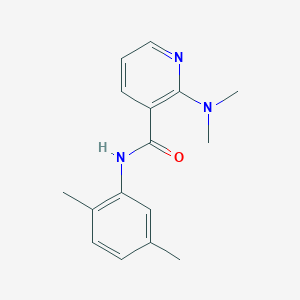
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-pyrazin-2-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-pyrazin-2-ylpiperidine-4-carboxamide, commonly known as DM-3189, is a chemical compound that has been extensively studied for its potential therapeutic applications. DM-3189 is a small molecule that belongs to the class of piperidine carboxamides and has been shown to exhibit promising activity against various diseases.
Wirkmechanismus
The mechanism of action of DM-3189 is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. DM-3189 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and neurodegeneration. DM-3189 has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways and have been implicated in inflammation.
Biochemical and Physiological Effects:
DM-3189 has been shown to have various biochemical and physiological effects, depending on the disease model and cell type. DM-3189 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, DM-3189 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, DM-3189 has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
DM-3189 has several advantages for lab experiments, including its small molecular weight, high potency, and low toxicity. DM-3189 has been shown to have high selectivity for its target enzymes and signaling pathways, leading to minimal off-target effects. However, DM-3189 has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of DM-3189, including its potential applications in combination therapy, its pharmacokinetic and pharmacodynamic properties, and its potential toxicity in vivo. DM-3189 has been shown to have synergistic effects with other anticancer drugs, suggesting that it may have potential applications in combination therapy. Furthermore, the pharmacokinetic and pharmacodynamic properties of DM-3189 need to be further elucidated to optimize its therapeutic efficacy. Finally, the potential toxicity of DM-3189 in vivo needs to be further evaluated to ensure its safety for human use.
Conclusion:
In conclusion, DM-3189 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. DM-3189 has been shown to exhibit potent activity against cancer, inflammation, and neurodegenerative disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DM-3189 have been discussed in this paper. Further research is needed to fully elucidate the potential of DM-3189 as a therapeutic agent.
Synthesemethoden
The synthesis of DM-3189 involves a series of chemical reactions that require expertise in organic chemistry. The synthesis process starts with the reaction of 4,6-dimethyl-2-aminobenzothiazole with pyrazin-2-ylpiperidine-4-carboxylic acid, followed by the coupling of the resulting intermediate with tert-butyl carbamate. The final product, DM-3189, is obtained after deprotection of the tert-butyl group using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
DM-3189 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. DM-3189 has been shown to exhibit potent activity against cancer cell lines, including breast, lung, and colon cancer. In addition, DM-3189 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, DM-3189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-pyrazin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-9-13(2)17-15(10-12)26-19(22-17)23-18(25)14-3-7-24(8-4-14)16-11-20-5-6-21-16/h5-6,9-11,14H,3-4,7-8H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRBGEZVFKHHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)

![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)


![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)
